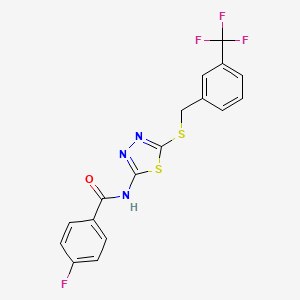

4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

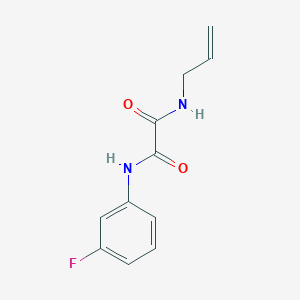

The compound is a benzamide derivative with a trifluoromethyl group and a thiadiazole ring. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological and industrial applications . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule, often increasing its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the trifluoromethyl group and the thiadiazole ring. These groups can have significant effects on the electronic structure of the molecule, which can influence its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and trifluoromethylated compounds are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions with various nucleophiles, and the trifluoromethyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications

Electronic and Optical Properties

Donor-Acceptor Systems

A study focused on the synthesis of monomers and polymers that integrate fluorinated acceptor moieties with heteroatoms like furan, selenophene, and thiophene. These compounds demonstrated significant electrochromic properties and low bandgap values, indicating their potential in electronic and optoelectronic applications (Çakal, Akdag, Cihaner, & Önal, 2021).

Synthetic Methodologies

Ortho-Fluorination

A palladium-catalyzed ortho-fluorination process was developed for benzylamines, showcasing a broad applicability in medicinal chemistry and synthesis. This method emphasizes the utility of fluorinated compounds in drug design and development (Wang, Mei, & Yu, 2009).

Synthesis of Benzoisothiazoles

The generation of arynes and their reaction with thiadiazoles led to the formation of amino-substituted benzo[d]isothiazoles. This method allows for a variety of substitutions, indicating the versatility of fluorinated compounds in synthesizing complex heterocycles (Chen & Willis, 2015).

Biological Activities

Anticancer Properties

Research into fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity against certain breast cancer cell lines. These findings highlight the role of fluorinated compounds in developing targeted cancer therapies (Hutchinson et al., 2001).

Antimicrobial and Enzyme Inhibition

Studies have synthesized fluorinated thiadiazole derivatives with significant antimicrobial activities and enzyme inhibition properties. These compounds offer a promising avenue for the development of new antibiotics and therapeutic agents (Chowrasia et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-13-6-4-11(5-7-13)14(25)22-15-23-24-16(27-15)26-9-10-2-1-3-12(8-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMFTFCDPKGMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2646373.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646374.png)

![N-(2,5-difluorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2646381.png)

![5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine](/img/structure/B2646384.png)

![(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2646386.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2646388.png)